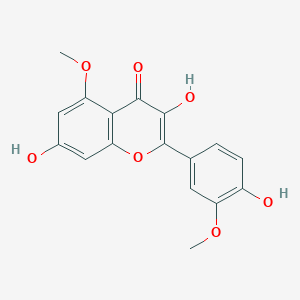

Quercetin 5,3'-dimethyl ether

Description

Contextualization of Flavonols within Plant Secondary Metabolism

Flavonoids, including the subclass of flavonols, are a diverse group of polyphenolic compounds synthesized by plants as secondary metabolites. researchgate.net These molecules are not essential for the primary growth and development of the plant but play crucial roles in survival and interaction with the environment. Their functions include pigmentation to attract pollinators, protection against UV radiation, defense against pathogens and herbivores, and signaling in symbiotic relationships. Flavonols, characterized by a specific 3-hydroxy-4-keto-pyrone ring structure, are widely distributed in fruits, vegetables, and medicinal plants. pan.olsztyn.pl

The biosynthesis of flavonoids is a complex process involving multiple enzymatic steps. It begins with the phenylpropanoid pathway, which produces a precursor molecule that is then modified by a series of enzymes to create the vast array of flavonoid structures found in nature. mdpi.com These modifications include hydroxylation, glycosylation, and, importantly, methylation. oup.com

Significance of O-Methylation in Flavonoid Biochemistry and Biological Activity

O-methylation, the enzymatic transfer of a methyl group from S-adenosyl-L-methionine (SAM) to a hydroxyl group on the flavonoid backbone, is a critical modification that profoundly alters the biochemical and biological properties of these compounds. oup.commdpi.com This process is catalyzed by O-methyltransferases (OMTs), which exhibit regioselectivity, meaning they add methyl groups to specific positions on the flavonoid structure. mdpi.com

From a biochemical standpoint, methylation increases the lipophilicity (fat-solubility) of flavonoids. researchgate.netpan.olsztyn.pl This enhanced lipophilicity can improve their absorption across cell membranes and their metabolic stability. nih.govacs.org Unmethylated flavonoids are often rapidly metabolized in the liver and intestines through glucuronidation and sulfation, processes that increase their water solubility and facilitate their excretion. nih.govmdpi.com Methylation can protect the hydroxyl groups from these conjugation reactions, leading to a longer half-life and greater bioavailability in the body. nih.govacs.org

The biological activity of flavonoids is also significantly influenced by methylation. While O-methylation can sometimes decrease the radical scavenging capacity of flavonoids, it has been shown to enhance other biological effects. nih.gov Studies have indicated that methylated flavonoids can exhibit improved anti-inflammatory, anticancer, and antiviral activities compared to their unmethylated counterparts. nih.govresearchgate.netmedchemexpress.com The specific position of the methyl group is crucial in determining the resulting biological activity. encyclopedia.pubnih.gov

Overview of Research Trajectory for Quercetin (B1663063) 5,3'-dimethyl ether

Quercetin 5,3'-dimethyl ether is a specific methylated flavonol that has been isolated from various plant sources, including Combretum erythrophyllum and Heliotropium stenophyllum. medchemexpress.comnih.gov Research on this particular compound has focused on elucidating its unique biological activities.

Initial studies often involve the isolation and structural identification of the compound from plant extracts. nih.gov Following this, researchers investigate its biological properties through in vitro assays. For this compound, studies have reported notable anti-inflammatory and antibacterial activities. medchemexpress.comnih.gov For instance, it has shown good activity against bacteria such as Vibrio cholerae and Enterococcus faecalis, and has also demonstrated the ability to inhibit Micrococcus luteus and Shigella sonei. nih.gov Furthermore, its anti-inflammatory activity has been reported to be higher than that of the well-known non-steroidal anti-inflammatory drug, mefenamic acid. nih.gov

More recent research aims to understand the mechanisms underlying these activities and to explore its potential in various therapeutic areas. The study of its metabolic fate and pharmacokinetic profile is also a key area of investigation to determine its potential as a bioactive compound.

Distinguishing this compound from Parent Quercetin and Other Methylated Analogues

To fully appreciate the significance of this compound, it is essential to distinguish it from its parent compound, quercetin, and other methylated quercetin derivatives.

Quercetin is one of the most abundant and well-studied dietary flavonoids, known for its potent antioxidant and anti-inflammatory properties. pan.olsztyn.plnih.gov It possesses five hydroxyl groups, making it highly susceptible to metabolic conjugation and resulting in low bioavailability. acs.orgnih.gov

This compound , as its name implies, has two of these hydroxyl groups, at the 5 and 3' positions, replaced by methoxy (B1213986) groups. nih.gov This structural difference has profound implications for its properties.

| Compound | Structure | Key Differences |

| Quercetin | 5 hydroxyl groups | Highly polar, potent antioxidant, low bioavailability due to rapid metabolism. acs.orgnih.gov |

| This compound | 3 hydroxyl groups, 2 methoxy groups (at C5 and C3') | Less polar, enhanced metabolic stability and bioavailability compared to quercetin. nih.govacs.org Exhibits distinct biological activities, such as strong anti-inflammatory and specific antibacterial effects. medchemexpress.comnih.gov |

| Other Methylated Quercetin Analogues | Methyl groups at different positions (e.g., Quercetin 3,3'-dimethyl ether, Quercetin 3,4'-dimethyl ether) | Each analogue possesses a unique profile of lipophilicity, metabolic stability, and biological activity depending on the position and number of methyl groups. encyclopedia.pubbiosynth.comnih.gov For example, methylation at the 4'-position has been linked to higher potency in some anti-cancer studies. encyclopedia.pub |

The specific placement of the methyl groups in this compound confers a unique set of biological activities that differentiate it from both its parent compound and its other methylated relatives. This specificity underscores the importance of studying individual methylated flavonoids to understand their full potential.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C17H14O7 |

|---|---|

Molecular Weight |

330.29 g/mol |

IUPAC Name |

3,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-5-methoxychromen-4-one |

InChI |

InChI=1S/C17H14O7/c1-22-11-5-8(3-4-10(11)19)17-16(21)15(20)14-12(23-2)6-9(18)7-13(14)24-17/h3-7,18-19,21H,1-2H3 |

InChI Key |

NKJWZTPASPJYBA-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC2=C1C(=O)C(=C(O2)C3=CC(=C(C=C3)O)OC)O)O |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies of Quercetin 5,3 Dimethyl Ether

Plant Sources and Botanical Distribution

The presence of Quercetin (B1663063) 5,3'-dimethyl ether has been documented across several plant families, indicating a somewhat specialized but notable distribution in the plant kingdom.

Identification in Specific Plant Families (e.g., Combretaceae)

Quercetin 5,3'-dimethyl ether has been notably isolated from members of the Combretaceae family. Research has confirmed its presence within this family, highlighting the potential for these plants to serve as natural sources of this compound. medchemexpress.cominvivochem.com The identification of this flavonoid within Combretaceae is significant for the chemotaxonomic characterization of this plant family.

Detection in Genus and Species-Specific Studies (e.g., Combretum erythrophyllum, Heliotropium stenophyllum, Nicotiana species)

Specific studies have pinpointed the occurrence of this compound in particular plant species. It has been successfully isolated from Combretum erythrophyllum, a plant belonging to the Combretaceae family. tut.ac.zanih.govresearchgate.net This finding has been a focal point of phytochemical investigations into this species.

Furthermore, the compound has been reported in Heliotropium stenophyllum, a species from the Boraginaceae family. invivochem.comnih.gov Its presence has also been noted in Nicotiana species, commonly known as tobacco plants. Specifically, research on Nicotiana tabacum has led to the isolation of methylated quercetin derivatives from the plant's trichomes. researchgate.net

Occurrence in Edible and Medicinal Plants

While the parent compound quercetin is abundant in many edible plants like onions, apples, and berries, the distribution of this compound is more restricted. wikipedia.orgresearchgate.net However, some plants where it is found have a history of use in traditional medicine. For instance, species from the Combretum genus are utilized in various traditional medicinal practices. mdpi.com Additionally, other methylated forms of quercetin have been isolated from medicinal plants such as Salvia officinalis (sage) and Croton schiedeanus. nih.govresearchgate.net Another related compound, Quercetin 3,5,7,3',4'-pentamethyl ether, has been isolated from Kaempferia parviflora (Thai black ginger), a plant used in traditional medicine. nih.govnih.gov

Below is a table summarizing the plant sources of this compound and related methylated quercetin compounds mentioned in the text.

| Compound | Plant Family | Genus | Species |

| This compound | Combretaceae | Combretum | erythrophyllum medchemexpress.cominvivochem.com |

| Boraginaceae | Heliotropium | stenophyllum invivochem.comnih.gov | |

| Methylated Quercetin Derivatives | Solanaceae | Nicotiana | tabacum researchgate.net |

| Quercetin 3,7-dimethyl ether | Lamiaceae | Salvia | officinalis researchgate.net |

| Euphorbiaceae | Croton | schiedeanus nih.gov | |

| Quercetin 3,4'-dimethyl ether | Combretaceae | Combretum | quadrangulare chemsrc.com |

| Quercetin 3,5,7,3',4'-pentamethyl ether | Zingiberaceae | Kaempferia | parviflora nih.govnih.gov |

Advanced Isolation Techniques from Biological Matrices

The isolation of this compound from its natural sources involves a multi-step process that begins with extraction and is followed by purification to obtain the compound in a pure form.

Solvent Extraction Optimization Strategies

The initial step in isolating flavonoids like this compound is solvent extraction. The choice of solvent is critical and is often optimized to maximize the yield of the target compound. For flavonoids, which range from polar to moderately non-polar, various solvents and solvent mixtures are employed. frontiersin.orgnih.gov

Commonly used solvents for flavonoid extraction include ethanol, methanol, and aqueous mixtures of these alcohols. e3s-conferences.org For less polar flavonoids, such as methylated derivatives, solvents like ethyl acetate (B1210297), chloroform (B151607), and dichloromethane (B109758) may be more effective. frontiersin.org The optimization of extraction may involve varying parameters such as the solvent-to-solid ratio, extraction time, and temperature to enhance efficiency. nih.govmdpi.com Modern techniques like ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) are also utilized to improve extraction yields and reduce solvent consumption and extraction time. mdpi.com

Chromatographic Separation Methods (e.g., Column Chromatography, Flash Chromatography)

Following extraction, the crude plant extract, which contains a complex mixture of compounds, must be subjected to chromatographic techniques for the separation and purification of this compound.

Column chromatography is a fundamental technique used for the purification of flavonoids. The extract is loaded onto a column packed with a stationary phase, such as silica (B1680970) gel, and a solvent or a gradient of solvents (the mobile phase) is passed through the column to separate the components based on their differential adsorption to the stationary phase. nih.gov

Flash chromatography is a faster version of column chromatography that uses pressure to force the solvent through the column, leading to a more rapid and efficient separation.

Other advanced chromatographic methods that can be employed for the purification of quercetin and its derivatives include:

High-Performance Liquid Chromatography (HPLC): A highly efficient technique for the separation, identification, and quantification of flavonoids. nih.govnih.gov

High-Speed Counter-Current Chromatography (HSCCC): A liquid-liquid partition chromatography technique that avoids the use of a solid support, which can sometimes cause irreversible adsorption of the sample. oup.com

The purity of the isolated compound is often confirmed using analytical techniques such as Thin Layer Chromatography (TLC) and HPLC. nih.gov

The following table outlines the general steps and techniques involved in the isolation of this compound.

| Isolation Stage | Technique | Description |

| Extraction | Solvent Extraction (e.g., Maceration, Soxhlet) | The plant material is treated with a suitable solvent (e.g., ethanol, ethyl acetate) to dissolve the target compound along with other phytochemicals. e3s-conferences.orgcreative-proteomics.com |

| Advanced Extraction (e.g., UAE, MAE) | Modern techniques that use ultrasound or microwaves to enhance extraction efficiency. mdpi.com | |

| Purification | Column Chromatography | Separation of compounds based on their affinity for a stationary phase (e.g., silica gel) as a mobile phase is passed through. |

| Flash Chromatography | A rapid form of column chromatography that uses pressure to speed up the separation process. | |

| High-Performance Liquid Chromatography (HPLC) | A high-resolution chromatographic technique used for final purification and analysis. mpg.de | |

| High-Speed Counter-Current Chromatography (HSCCC) | A preparative chromatographic method that uses liquid-liquid partitioning for separation. oup.com | |

| Purity Analysis | Thin Layer Chromatography (TLC) | A quick and simple method to assess the purity of fractions collected during chromatography. nih.gov |

| High-Performance Liquid Chromatography (HPLC) | Used to confirm the purity of the final isolated compound. nih.gov |

Purification and Crystallization Protocols

Following the initial extraction and isolation of crude plant extracts or the completion of a synthetic reaction, this compound must undergo rigorous purification to remove impurities, including other structurally similar flavonoids. researchgate.net The final step in obtaining the pure compound is typically crystallization, which yields the substance in a solid, highly ordered form.

The purification of O-methylated quercetins, including this compound, frequently necessitates chromatographic techniques to separate the desired compound from reaction byproducts or other natural constituents. researchgate.net Column chromatography is a fundamental method employed for this purpose.

Chromatographic Purification

Adsorption column chromatography, particularly using silica gel as the stationary phase, is a common and effective method for the purification of flavonoids. nih.govoup.com The separation is based on the differential affinities of the compounds in the mixture for the stationary phase and the mobile phase. A solvent system, or eluent, is passed through the column to carry the components of the mixture at different rates.

The choice of solvent system is critical for achieving effective separation. For flavonoids, gradients of non-polar to more polar solvents are often used. For instance, systems composed of n-hexane, ethyl acetate, methanol, and water are utilized for separating various flavonoids by high-speed countercurrent chromatography (HSCCC), an advanced liquid-liquid chromatography technique. oup.com In the purification of related quercetin ethers, elution systems such as benzene-ethanol and benzene-methanol have been documented. researchgate.net Preparative Thin Layer Chromatography (TLC) using solvents like chloroform or chloroform/ethyl acetate mixtures has also been used to purify methylated quercetin derivatives. beilstein-journals.org

The following table summarizes common chromatographic techniques and solvent systems used for the purification of flavonoids, which are applicable to this compound.

| Purification Technique | Stationary Phase | Mobile Phase (Eluent System) | Reference |

| Column Chromatography | Silica Gel | Petroleum Ether / Ethyl Acetate | oup.com |

| Column Chromatography | Silica Gel | Benzene (C6H6) / Ethanol (EtOH) | researchgate.net |

| Column Chromatography | Silica Gel | Benzene (C6H6) / Methanol (MeOH) | researchgate.net |

| Preparative TLC | Silica Gel | Chloroform (CHCl3) | beilstein-journals.org |

| Preparative TLC | Silica Gel | Chloroform (CHCl3) / Ethyl Acetate (EtOAc) | beilstein-journals.org |

| High-Speed Countercurrent Chromatography (HSCCC) | N/A (Liquid-Liquid) | n-hexane / Ethyl Acetate / Methanol / Water | oup.com |

Crystallization Protocols

Crystallization is the process by which a solid forms, where the atoms or molecules are highly organized into a structure known as a crystal. For a compound like this compound, obtaining a crystalline form is a definitive step in its purification. General crystallization methods applicable to flavonoids include slow evaporation, solvent diffusion, and slow cooling. ufl.edu

Slow Evaporation: This technique involves dissolving the purified compound in a suitable solvent and allowing the solvent to evaporate slowly and without disturbance. As the solvent evaporates, the concentration of the compound increases, eventually reaching a point of supersaturation that initiates crystal growth. ufl.edu Solvents such as acetone, ethyl acetate, and low-molecular-weight ethers are often effective for crystallizing flavonoids. google.com

Solvent Diffusion (Layering): In this method, the compound is dissolved in a "good" solvent in which it is readily soluble. A "poor" solvent, in which the compound is insoluble but which is miscible with the good solvent, is then carefully layered on top. Over time, the two solvents slowly mix at the interface. This gradual diffusion reduces the solubility of the compound, leading to the slow formation of high-quality crystals. ufl.edu

Antisolvent Crystallization: This is another common technique where an antisolvent (a solvent in which the compound is insoluble) is added to a solution of the compound. This addition drastically reduces the solubility of the compound, inducing precipitation or crystallization. Liquefied dimethyl ether has been used as an antisolvent to crystallize amino acids from aqueous solutions, a technique that could be adapted for flavonoids. researchgate.net

The selection of an appropriate solvent or solvent system is paramount for successful crystallization. For flavonoids, polar aprotic solvents like tetrahydrofuran (B95107) (THF) and ethyl acetate, as well as nonpolar solvents like toluene (B28343) and chloroform, can be tested in various combinations to find the optimal conditions for crystal growth. ufl.edu

Biosynthesis and Biotransformation Pathways of Quercetin 5,3 Dimethyl Ether

Enzymatic Pathways in Planta

The biosynthesis of Quercetin (B1663063) 5,3'-dimethyl ether in plants is a multi-step process that begins with the general flavonoid pathway and is completed by specific methylation events.

The final and crucial steps in the formation of methylated flavonoids are catalyzed by a class of enzymes known as O-methyltransferases (OMTs). maxapress.com These enzymes facilitate the transfer of a methyl group from the donor molecule, S-adenosyl-L-methionine (SAM), to a specific hydroxyl group on the flavonoid backbone. nih.gov This enzymatic action enhances the chemical stability and transportability of the flavonoid. maxapress.com

Plant OMTs are classified into different types, with those involved in flavonoid modification typically falling into the caffeic acid O-methyltransferase (COMT) category. nih.gov These enzymes exhibit high substrate specificity and regiospecificity, meaning they recognize specific flavonoids and methylate them at precise positions. nih.gov For the synthesis of Quercetin 5,3'-dimethyl ether, at least two distinct OMT activities would be required: one targeting the 3'-hydroxyl group and another targeting the 5-hydroxyl group. OMTs with the ability to methylate the 3'-position of quercetin to form isorhamnetin (B1672294) are well-documented in various plants. frontiersin.org

The direct precursor for the methylation reactions is the flavonol quercetin. Quercetin itself is synthesized in plants through the well-established phenylpropanoid pathway. researchgate.net This pathway begins with the amino acid L-phenylalanine, which is converted through a series of enzymatic reactions into 4-coumaroyl-CoA. nih.gov This intermediate is then combined with three molecules of malonyl-CoA by chalcone (B49325) synthase (CHS) to form the foundational C15 chalcone scaffold.

Following the action of chalcone isomerase (CHI) to form a flavanone (B1672756), subsequent enzymatic hydroxylations and the introduction of a double bond by flavanone 3-hydroxylase (F3H) and flavonol synthase (FLS) lead to the formation of quercetin (3,3',4',5,7-pentahydroxyflavone). nih.gov This molecule, with its five hydroxyl groups, serves as the substrate for the subsequent methylation steps.

The specific methylation pattern of this compound highlights the remarkable positional selectivity of the OMTs involved. The hydroxyl groups on the quercetin molecule exhibit different levels of reactivity and accessibility.

C-3' Hydroxyl Group: The 3'-OH group on the B-ring is a common target for plant OMTs. Enzymes that specifically catalyze the methylation of this position are widespread and lead to the formation of isorhamnetin (quercetin 3'-methyl ether). frontiersin.org This is often the first methylation step in the pathway towards dimethylated derivatives.

C-5 Hydroxyl Group: The C-5 hydroxyl group is notably resistant to chemical methylation. This is due to the formation of a strong intramolecular hydrogen bond with the adjacent carbonyl group at the C-4 position. This interaction reduces its nucleophilicity, making it a difficult target for alkylation. However, specific flavonoid 5-O-methyltransferases (F5OMTs) do exist in nature, although they are considered rare compared to OMTs that act on other positions. The enzymatic active site of an F5OMT is precisely structured to overcome this chemical stability and catalyze methylation at the C-5 position.

The biosynthesis of this compound likely proceeds sequentially, with the methylation of the 3'-position followed by the specific enzymatic methylation of the 5-position, or vice versa, depending on the specific OMTs present in the plant species.

Microbial Biotransformation and Conversion

Microorganisms provide an alternative route for the production of methylated flavonoids. Through biotransformation, microbial enzymes can modify precursor compounds like quercetin into more complex derivatives, including this compound.

Several species of fungi and bacteria have demonstrated the ability to perform O-methylation on flavonoids. These transformations are often highly regioselective and can be a valuable method for producing specific methylated compounds.

Fungal Biotransformation: Certain fungi are known to metabolize quercetin. For instance, the fungal strain Cunninghamella elegans can biotransform quercetin into its 3'-O-methylated derivative, isorhamnetin. nih.gov While many fungal biotransformations of quercetin result in glycosylation, the presence of methylation activity highlights the potential for fungi to produce a variety of methylated derivatives. mdpi.comnih.govnih.gov

Bacterial Biotransformation: Bacteria from the genus Streptomyces are a notable source of O-methyltransferases. Studies have shown that Streptomyces griseus can produce methylated metabolites from quercetin. mdpi.com Furthermore, an O-methyltransferase isolated from Streptomyces avermitilis has been shown to regioselectively methylate the 7-hydroxyl group of quercetin. nih.gov While this specific enzyme does not produce the target compound, it demonstrates the capacity of bacterial enzymes to methylate the quercetin backbone. The discovery of other bacterial OMTs with different positional selectivities could enable the production of this compound.

The following table summarizes microbial strains and their observed transformations on quercetin.

| Microbial Genus | Species | Transformation Product(s) | Reference |

| Cunninghamella | elegans | Isorhamnetin (3'-O-methylquercetin) | nih.gov |

| Streptomyces | griseus | Methylated and hydroxylated metabolites | mdpi.com |

| Streptomyces | avermitilis | 7-O-methylquercetin | nih.gov |

Advances in synthetic biology and metabolic engineering have enabled the use of microorganisms as cellular factories for the targeted production of valuable plant-derived compounds. By introducing plant OMT genes into microbial hosts like Escherichia coli or Saccharomyces cerevisiae, it is possible to create customized biocatalysts for producing specific methylated flavonoids. frontiersin.org

This strategy involves expressing one or more heterologous OMTs in a microbial host that can be easily cultivated. The host organism is then supplied with quercetin as a precursor, which is taken up by the cells and converted by the expressed enzymes. For example, co-expressing two different plant OMTs with distinct regiospecificities in E. coli has been successfully used to produce dimethylated quercetin derivatives. This approach allows for the controlled, scalable, and sustainable production of rare flavonoids like this compound, overcoming the limitations of plant extraction or complex chemical synthesis.

| Engineered Host | Expressed Enzyme(s) | Precursor | Product(s) | Reference |

| Escherichia coli | ROMT-9 (3'-OMT) and SOMT-2 (4'-OMT) | Quercetin | 3'-methylquercetin and 3',4'-dimethylquercetin | |

| Escherichia coli | S. avermitilis OMT | Quercetin | 7-O-methylquercetin | nih.gov |

| S. cerevisiae | HsOMT, LtOMT | Naringenin (B18129), Hesperetin | Methylated naringenin and hesperetin | frontiersin.org |

Chemical Synthesis and Derivatization Strategies for Quercetin 5,3 Dimethyl Ether and Analogues

Total Synthesis Routes for Quercetin (B1663063) 5,3'-dimethyl ether

Total synthesis offers a pathway to construct the Quercetin 5,3'-dimethyl ether molecule from basic chemical building blocks. This approach allows for precise control over the placement of methyl groups.

Selective Alkylation and Protection-Deprotection Strategies

A common strategy in the synthesis of flavonoid analogues involves the Algar-Flynn-Oyamada (AFO) reaction, which constructs the flavone (B191248) scaffold from a chalcone (B49325) precursor. rsc.org The synthesis of the required chalcone is typically achieved through an Aldol condensation between a substituted acetophenone (B1666503) (forming the A ring) and a substituted benzaldehyde (B42025) (forming the B ring). rsc.orgrsc.org For this compound, this would necessitate an acetophenone with a protected hydroxyl group at what will become the 5-position and a benzaldehyde with a methoxy (B1213986) group at the 3'-position and a protected hydroxyl at the 4'-position.

The use of protecting groups is essential to ensure that methylation occurs only at the desired positions. Benzyl groups are frequently employed to protect phenolic hydroxyls due to their relative stability and ease of removal via hydrogenolysis. sioc-journal.cn For instance, in a related synthesis, quercetin was converted to pentabenzylquercetin, followed by selective deprotection to yield specific mono-methylated isomers. beilstein-journals.orgsemanticscholar.org This multi-step process of protection, selective deprotection, and subsequent methylation is a cornerstone of flavonoid synthesis. beilstein-journals.orgsemanticscholar.orgthieme-connect.com

Challenges in Directed Methylation at Specific Hydroxyl Positions

The direct methylation of quercetin is notoriously difficult to control, often resulting in a mixture of variously methylated products. beilstein-journals.orgsemanticscholar.org The reactivity of the five hydroxyl groups in quercetin towards alkylation is not uniform. The 5-OH group is the least reactive due to strong intramolecular hydrogen bonding with the C4-carbonyl group, making its methylation particularly challenging under standard conditions. nih.govbeilstein-journals.org

The relative reactivity of the other hydroxyl groups has been a subject of some debate, with different studies reporting slightly different orders. Some research suggests the order of reactivity for methylation is 7-OH > 4'-OH > 3-OH > 3'-OH > 5-OH. nih.gov Another study indicated an order of 7 > 3 ≈ 4′. beilstein-journals.orgsemanticscholar.org These variations can depend on the specific reaction conditions, such as the methylating agent, base, and solvent used. beilstein-journals.orgsemanticscholar.org This inherent lack of selectivity makes direct methylation an inefficient route for obtaining a single, specific isomer like this compound in high yield.

Semi-synthetic Approaches from Quercetin Precursors

Semi-synthesis, starting from the readily available natural product quercetin, provides a more direct route to its derivatives.

Regioselective Methylation Techniques

To overcome the challenges of direct methylation, various regioselective techniques have been developed. These methods often involve the use of protecting groups to block the more reactive hydroxyls, allowing for methylation at the desired, less reactive sites. For example, to synthesize 3-O-methylquercetin, a multi-step process starting from rutin (B1680289) (quercetin-3-O-rutinoside) can be employed. This involves benzylation of the free hydroxyls, hydrolysis of the glycosidic bond, regioselective methylation of the now-free 3-OH group, and finally, debenzylation. sioc-journal.cn

Another approach involves the selective acylation and deacylation of quercetin. For instance, tetra-acetylated quercetin with a free hydroxyl group at the 7-position can be selectively synthesized. nih.gov This intermediate can then be used for further regioselective modifications. The use of different protecting groups and reaction conditions allows for the isolation of various partially protected quercetin intermediates, which can then be methylated at the free hydroxyl positions.

Enzymatic methods also offer a high degree of regioselectivity. O-methyltransferases (OMTs) can catalyze the transfer of a methyl group to specific hydroxyl positions on the flavonoid scaffold. mdpi.com For example, a 3'/5'/7-O-methyltransferase isolated from Citrus reticulata was shown to methylate the 3'-OH group of quercetin to produce isorhamnetin (B1672294) (quercetin 3'-methyl ether). mdpi.com While not directly producing the 5,3'-dimethyl ether, this highlights the potential of biocatalysis for achieving specific methylation patterns.

Synthesis of Analytical Standards and Reference Compounds

The synthesis of pure analytical standards is crucial for the accurate identification and quantification of quercetin metabolites and derivatives in biological and natural product samples. The semi-synthetic methods described above are often employed to produce these reference compounds. For instance, the synthesis of quercetin pentamethyl ether has been optimized to produce the compound in high yield, which can serve as a fully methylated reference. nih.govbeilstein-journals.org Similarly, the synthesis of various mono- and di-methylated quercetin derivatives provides a library of standards for metabolic studies. beilstein-journals.orgsemanticscholar.orgmdpi.com The unambiguous structural characterization of these synthesized standards is typically confirmed using techniques such as NMR (1H, 13C, HSQC, HMBC) and mass spectrometry. rsc.orgnih.govnih.gov

Design and Synthesis of Structurally Modified this compound Analogues

The chemical synthesis of analogues of this compound allows for the exploration of how structural modifications impact its biological activity. Researchers have synthesized quercetin analogues with methyl groups introduced at various positions to enhance specific properties, such as radical-scavenging activity. rsc.orgrsc.org For example, analogues with methyl groups introduced at the 2'- and/or 5'-positions of the B-ring have been synthesized. rsc.orgrsc.org

The synthesis of these analogues often follows the chalcone-based strategy, where the modifications are introduced into the starting aldehyde or acetophenone. rsc.orgrsc.org For instance, to introduce methyl groups on the B-ring, a correspondingly methylated benzaldehyde is used in the initial Aldol condensation. rsc.org Further modifications can include the replacement of the C4-carbonyl group with a thione or other functional groups, which can alter the electronic and lipophilic properties of the molecule. thescipub.com The synthesis of these novel derivatives is essential for developing new therapeutic agents and understanding the structure-activity relationships of flavonoids. sioc-journal.cn

Modifications for Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental to understanding how specific structural features of a molecule influence its biological activity. For quercetin and its methylated analogues, SAR studies often investigate the impact of the number and position of methyl groups on their antioxidant capacity. rsc.orgnepjol.info

The antioxidant activity of quercetin derivatives is closely linked to their molecular geometry, specifically the dihedral angles between the A, C, and B rings. nepjol.inforesearchgate.net A planar structure allows for the delocalization of electrons, which is crucial for stabilizing the molecule after it donates an electron to scavenge a free radical. rsc.org

Research has shown that methylation at certain positions can alter this planarity. For instance, introducing methyl groups at the 2'-position can cause a twisted structure between the AC and B rings due to steric hindrance, which may impact radical scavenging activity. rsc.org In contrast, methylation at the 5'-position has been found to maintain the coplanar structure, similar to the parent quercetin, which can lead to enhanced radical-scavenging activity. rsc.org This is because the planar structure allows the radical cation formed during the reaction to be effectively delocalized and stabilized across the entire molecule. rsc.org

A study evaluating the DPPH radical scavenging capacity of various quercetin derivatives, including this compound, found that derivatives with high antioxidant activity shared similar dihedral angles, suggesting that the preservation of a near-planar conformation is key. nepjol.inforesearchgate.net The introduction of methoxy groups at the 3' and 5 positions was found to be particularly effective for maintaining this conformational geometry and, consequently, the antioxidant capacity. nepjol.info

Table 1: SAR Findings for Methylated Quercetin Analogues

| Compound | Modification | Key SAR Finding | Reference |

|---|---|---|---|

| 5'-methylquercetin | Methyl group at C5' | Maintained a coplanar structure, leading to the highest radical-scavenging activity among the tested analogues. rsc.org | rsc.org |

| 2'-methylquercetin | Methyl group at C2' | Resulted in a twisted structure between the AC and B rings, affecting activity. rsc.org | rsc.org |

| 2',5'-dimethylquercetin | Methyl groups at C2' and C5' | Exhibited a twisted structure, similar to the 2'-methyl analogue. rsc.org | rsc.org |

| Quercetin-5-methyl ether | Methoxy group at C5 | Showed high antioxidant activity, associated with a preserved planar geometry. nepjol.inforesearchgate.net | nepjol.inforesearchgate.net |

| Quercetin-3'-methyl ether | Methoxy group at C3' | Displayed high antioxidant activity and a planar conformation. nepjol.inforesearchgate.net | nepjol.inforesearchgate.net |

| Quercetin-3',5-dimethyl ether | Methoxy groups at C3' and C5 | Maintained a suitable conformational geometry for high antioxidant capacity. nepjol.info | nepjol.info |

Incorporation of Other Substituents (e.g., prenyl, acyl, sulfate (B86663), glycosyl)

To further diversify the properties of quercetin ethers, other functional groups can be incorporated into the flavonoid scaffold. These modifications can alter properties such as lipophilicity, water solubility, and metabolic stability. sioc-journal.cnpan.olsztyn.pl

Prenylation

Prenylation involves the addition of a prenyl group (a five-carbon isoprenoid unit) to the flavonoid core, typically increasing its lipophilicity. pan.olsztyn.pl This modification can be achieved through chemical synthesis. For example, C-8 isopentenyl quercetin has been synthesized, demonstrating the feasibility of introducing prenyl groups onto the quercetin structure. sioc-journal.cn The biosynthesis of prenylated flavonoids involves prenyltransferases that catalyze the Friedel–Crafts alkylation of the flavonoid skeleton. nih.gov While specific synthesis of prenylated this compound is not widely detailed, the strategies applied to quercetin serve as a blueprint for creating such analogues. sioc-journal.cnnih.gov

Acylation

Acylation, the process of adding an acyl group, is another common derivatization strategy. sioc-journal.cn Quercetin can be esterified with various acids, including aspirin (B1665792), to create new derivatives. koreascience.kr For example, quercetin aspirinates have been synthesized by reacting a protected quercetin intermediate with aspirin in the presence of coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (B28879) (DMAP). koreascience.kr The hydroxyl groups at the 3 and 7 positions are often susceptible to esterification. koreascience.kr Similarly, dihydroquercetin has been acylated using butyryl chloride to produce ester derivatives. scielo.br These methods could be adapted to acylate the remaining free hydroxyl groups of this compound.

Table 2: Examples of Acylation Reactions on Quercetin and its Derivatives

| Starting Material | Reagent(s) | Product(s) | Reference |

|---|---|---|---|

| 3',4'-O-Diphenylmethane Quercetin | Aspirin, DCC, DMAP | 3-O-Aspirinoyl-7-O-acetyl quercetin, 7-(3-O-Acyl) quercetin aspirinate | koreascience.kr |

| Dihydroquercetin (DHQ) | Butyryl chloride, Pyridine | Dihydroquercetin butyrate (B1204436) esters | scielo.br |

| Quercetin | Acetic anhydride, Pyridine | Quercetin acetates | scielo.br |

Sulfation

Sulfated flavonoids are found in nature and can also be prepared synthetically. mdpi.com The sulfation of quercetin typically involves reacting it with a sulfating agent such as a sulfur trioxide-amine complex. researchgate.net This reaction can lead to a mixture of mono- and di-sulfated products. researchgate.net A notable example relevant to methylated ethers is Quercetin 7,3′-dimethyl ether 3-sulphate, which has been isolated from natural sources. mdpi.com The synthesis of such compounds provides important standards for metabolic studies and allows for the investigation of how sulfation affects biological activity. researchgate.net For instance, enzymatic methods using arylsulfotransferase from Desulfitobacterium hafniense have been employed for the regioselective sulfation of quercetin, preferentially at the C-3′ position. researchgate.net

Glycosylation

Glycosylation, the attachment of sugar moieties, generally increases the water solubility and stability of flavonoids. bohrium.comnih.gov Synthetic strategies have been developed to create glycosylated quercetin derivatives. A common method is the "click reaction," which can be used to attach sugar units to the quercetin backbone. bohrium.comnih.gov For example, glycosylated quercetins (Glu-Que and 2Glu-Que) have been synthesized to enhance properties like water solubility and stability. bohrium.comnih.gov These synthetic approaches provide a pathway to producing glycosylated versions of this compound, potentially improving its bioavailability. pan.olsztyn.plbohrium.com

Analytical Methodologies for Detection and Quantification of Quercetin 5,3 Dimethyl Ether

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental for isolating Quercetin (B1663063) 5,3'-dimethyl ether from complex mixtures, such as plant extracts, enabling its precise quantification.

High-Performance Liquid Chromatography (HPLC) with various detectors (e.g., UV-Vis, DAD)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of flavonoid compounds like Quercetin 5,3'-dimethyl ether. When coupled with a Diode Array Detector (DAD), HPLC allows for the simultaneous acquisition of spectral data across a range of wavelengths, which aids in peak identification and purity assessment. nih.gov For instance, in the analysis of polyphenolic compounds from Strelitzia nicolai leaf extracts, HPLC-DAD-ESI-MS/MS was employed to characterize various secondary metabolites. phcogres.com In such analyses, the retention time and UV-Vis spectrum of the compound are compared with that of a standard. The typical UV-Vis spectra of flavonoids exhibit two main absorbance bands: Band I, typically between 310 and 385 nm for flavonols, and Band II, between 250 and 290 nm. mdpi.com The specific wavelength for detection is chosen to maximize sensitivity and minimize interference from other co-eluting compounds. nih.gov

A study on the validation of an HPLC-DAD method for quercetin quantification found that a mobile phase consisting of a water/acetonitrile/methanol ratio of 55:40:5, acidified with 1.5% acetic acid, provided excellent peak resolution with a retention time of 3.6 minutes when detected at 368 nm. nih.gov While this method was for quercetin, similar principles apply to its derivatives. The choice of mobile phase, column, and detection wavelength is critical for achieving optimal separation and quantification of this compound.

| Parameter | HPLC-DAD Conditions for Flavonoid Analysis | Source |

| Mobile Phase | Water/Acetonitrile/Methanol (55:40:5) with 1.5% Acetic Acid | nih.gov |

| Detection Wavelength | 368 nm (for Quercetin) | nih.gov |

| Retention Time | 3.6 min (for Quercetin) | nih.gov |

| Detector | Diode Array Detector (DAD) | nih.gov |

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, utilizing smaller particle sizes in the stationary phase (typically less than 2 µm) to achieve higher resolution, faster analysis times, and increased sensitivity. In a non-targeted metabolomics analysis of E'se tea, UPLC was used with an ACQUITY UPLC HSS T3 column (100 mm × 2.1 mm, 1.8 μm) to separate a wide range of compounds. maxapress.com The mobile phase consisted of a gradient of water, acetonitrile, isopropanol, and formic acid. maxapress.com Such high-resolution separation is invaluable for distinguishing between closely related flavonoid isomers. An analysis of Theobroma cacao husk extracts utilized UHPLC-DAD-ESI-MS/MS to identify several quercetin derivatives, demonstrating the power of this technique in complex natural product analysis. scirp.org

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like this compound, a derivatization step is necessary to increase their volatility. This typically involves converting the polar hydroxyl groups into less polar and more volatile trimethylsilyl (B98337) (TMS) ethers. researchgate.net An extensive analysis of propolis utilized GC-MS with TMS derivatization to identify 150 compounds, including various quercetin methyl ethers. researchgate.net The components were separated on a non-polar GC column and identified based on their mass spectra. researchgate.net This method is particularly useful for obtaining a broad chemical profile of a sample.

| Technique | Sample Preparation | Purpose | Source |

| GC-MS | Derivatization with trimethylsilyl (TMS) reagent | Analysis of non-volatile compounds by increasing their volatility | researchgate.net |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for High Sensitivity Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS/MS), particularly with tandem mass spectrometry, offers unparalleled sensitivity and selectivity for the analysis of flavonoids. This technique combines the separation power of liquid chromatography with the mass-analyzing capabilities of a mass spectrometer. In a study of stingless bee honey, LC-MS/MS was instrumental in annotating major polyphenols, including quercetin 3,4'-dimethyl ether. nih.gov The fragmentation patterns obtained from MS/MS analysis provide crucial structural information, allowing for the confident identification of compounds even at trace levels. For example, the analysis of Strelitzia nicolai leaf extracts by HPLC-DAD-ESI-MS/MS operated in negative ion mode, where a deprotonated molecular ion [M-H]⁻ was observed, followed by fragmentation that confirmed the presence of quercetin-dimethyl-ether. phcogres.com Similarly, the analysis of flavonoid glycosides in honey utilized HPLC-MSn to establish the nature of the flavonoid aglycones and their sugar moieties based on characteristic fragment ions. csic.es

Spectroscopic and Spectrophotometric Methods

Spectroscopic methods are valuable for providing information about the purity and concentration of isolated compounds.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Purity and Concentration

Ultraviolet-Visible (UV-Vis) spectroscopy is a simple, rapid, and cost-effective method for determining the concentration and assessing the purity of compounds like this compound. Flavonoids exhibit characteristic absorption spectra in the UV-Vis region due to their conjugated aromatic system. mdpi.com The typical UV spectrum of a flavonoid shows two major absorption bands, referred to as Band I and Band II. mdpi.com For flavonols like quercetin and its derivatives, Band I is typically in the range of 350-385 nm, while Band II is in the 250-290 nm range. mdpi.com

A study on the determination of quercetin reported a maximum absorption wavelength (λmax) of 256.30 nm. jocpr.com The concentration of the compound in a solution can be determined by measuring its absorbance at this wavelength and applying the Beer-Lambert law. jocpr.com This method can be validated for linearity, accuracy, and precision. jocpr.com UV-Vis spectroscopy is often used in conjunction with chromatographic techniques, where a UV-Vis detector is employed to monitor the column effluent. nih.govmdpi.com

| Parameter | Value (for Quercetin) | Source |

| λmax | 256.30 nm | jocpr.com |

| Linearity Range | 0-12 µg/ml | jocpr.com |

| Regression Coefficient (r²) | 0.999 | jocpr.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of this compound. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the molecular framework, confirming the precise locations of the two methyl groups on the quercetin scaffold.

In the ¹H NMR spectrum of this compound, the presence of two distinct singlets, typically integrating to three protons each, in the downfield region (around δ 3.8-4.0 ppm) is characteristic of the two methoxy (B1213986) groups (-OCH₃). The specific chemical shifts of these signals, along with the coupling patterns of the aromatic protons on the A and B rings, allow for the definitive assignment of methylation at the C-5 and C-3' positions. For instance, the absence of a hydroxyl proton signal at the C-5 position and the specific splitting patterns of the remaining aromatic protons are key indicators.

¹³C NMR spectroscopy complements the proton data by providing the chemical shifts for each carbon atom in the molecule. The signals corresponding to the methoxy carbons appear around δ 55-60 ppm. Furthermore, the chemical shifts of the aromatic carbons to which the methyl groups are attached (C-5 and C-3') are significantly affected, providing conclusive evidence of the methylation pattern when compared to the spectra of quercetin and its other methylated isomers.

Detailed two-dimensional (2D) NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are often employed to further solidify the structural assignment. HMBC is particularly powerful as it reveals long-range correlations between protons and carbons, for example, showing a correlation between the methoxy protons and the C-5 and C-3' carbons, respectively, leaving no ambiguity in the structure.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for this compound (Note: Chemical shifts (δ) are reported in ppm. The exact values can vary slightly depending on the solvent used.)

| Position | ¹³C Chemical Shift (δ ppm) | ¹H Chemical Shift (δ ppm, multiplicity, J in Hz) |

|---|---|---|

| 2 | 147.2 | - |

| 3 | 138.5 | - |

| 4 | 176.4 | - |

| 4a (C-10) | 105.8 | - |

| 5 | 161.5 | - |

| 5-OCH₃ | 56.1 | 3.87 (s) |

| 6 | 98.2 | 6.35 (d, J=2.1) |

| 7 | 164.8 | - |

| 8 | 92.9 | 6.45 (d, J=2.1) |

| 8a (C-9) | 156.9 | - |

| 1' | 123.1 | - |

| 2' | 110.1 | 7.68 (d, J=2.2) |

| 3' | 148.9 | - |

| 3'-OCH₃ | 55.9 | 3.92 (s) |

| 4' | 149.8 | - |

| 5' | 115.6 | 6.95 (d, J=8.5) |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a cornerstone technique for the analysis of this compound, providing essential information on its molecular weight and structural features through fragmentation analysis. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy, confirming the molecular formula C₁₇H₁₄O₇.

When analyzed by techniques like Electrospray Ionization (ESI), this compound readily forms protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode. The detection of an ion with a mass-to-charge ratio (m/z) corresponding to its calculated molecular weight (330.0794 g/mol ) serves as the primary confirmation of its presence.

Tandem mass spectrometry (MS/MS or MS²) is employed to further investigate the structure. In this technique, the parent ion (e.g., m/z 331 for [M+H]⁺) is isolated and subjected to collision-induced dissociation (CID), causing it to break apart into characteristic product ions. The resulting fragmentation pattern is a molecular fingerprint that helps to distinguish this compound from its isomers.

A key fragmentation pathway involves the retro-Diels-Alder (RDA) reaction, which cleaves the C-ring of the flavonoid structure. Other common fragmentations include the loss of methyl radicals (•CH₃), carbon monoxide (CO), and water (H₂O). For example, a characteristic loss of a methyl group (15 Da) from the molecular ion is a strong indicator of a methylated flavonoid. The specific fragments observed allow researchers to deduce the location of the methoxy groups.

Table 2: Characteristic Mass Spectrometry Data for this compound

| Parameter | Value/Description |

|---|---|

| Molecular Formula | C₁₇H₁₄O₇ |

| Exact Mass | 330.0794 u |

| [M+H]⁺ Ion (m/z) | 331.0867 |

| [M-H]⁻ Ion (m/z) | 329.0718 |

Sample Preparation Strategies for Diverse Matrices

Extraction from Plant Tissues

The analysis of this compound, which occurs naturally in plants like Eupatorium littorale, begins with its efficient extraction from the complex plant matrix. The goal is to quantitatively transfer the target analyte from the solid plant material into a liquid solvent phase while minimizing the co-extraction of interfering compounds.

The choice of solvent is paramount and is guided by the polarity of the target molecule. As a partially methylated flavonoid, this compound has a moderate polarity. Therefore, solvents such as methanol, ethanol, acetone, and ethyl acetate (B1210297), or their aqueous mixtures, are commonly employed. Methanol is frequently cited for its effectiveness in extracting a broad range of polyphenols, including methylated flavonoids.

Several extraction techniques can be utilized, ranging from traditional to modern methods:

Maceration: Soaking the dried and powdered plant material in the chosen solvent for an extended period with occasional agitation.

Soxhlet Extraction: A continuous extraction method that provides high efficiency but can risk thermal degradation of the analyte due to prolonged exposure to the solvent's boiling point.

Ultrasound-Assisted Extraction (UAE): Utilizes acoustic cavitation to disrupt plant cell walls, enhancing solvent penetration and significantly reducing extraction time and solvent consumption compared to traditional methods.

Microwave-Assisted Extraction (MAE): Uses microwave energy to heat the solvent and plant material, leading to rapid and efficient extraction.

The selection of the optimal method depends on factors such as the nature of the plant material, the stability of the compound, and the desired throughput and efficiency.

Sample Clean-up and Enrichment Techniques

Following initial extraction, the resulting solution is a crude extract containing a multitude of compounds (e.g., chlorophylls, lipids, sugars, and other flavonoids) that can interfere with the final analysis. Therefore, sample clean-up and enrichment steps are crucial to isolate this compound and increase its concentration relative to the interfering matrix components.

Solid-Phase Extraction (SPE) is one of the most widely used techniques for this purpose. It involves passing the crude extract through a cartridge packed with a solid adsorbent (the stationary phase). By selecting an appropriate sorbent and elution solvent system, interfering compounds can be retained on the cartridge while the analyte of interest is selectively washed through, or vice versa. For moderately polar compounds like this compound, reversed-phase sorbents like C18 are often effective.

Chromatographic techniques are also extensively used for purification:

Column Chromatography (CC): A classic technique where the extract is loaded onto a column of adsorbent (e.g., silica (B1680970) gel or Sephadex) and eluted with a solvent gradient to separate compounds based on their polarity.

Preparative High-Performance Liquid Chromatography (Prep-HPLC): A high-resolution version of column chromatography that is capable of isolating highly pure compounds from complex mixtures, which can then be used for structural elucidation or as analytical standards.

These techniques are vital for removing matrix effects, which can suppress or enhance the analyte signal in subsequent chromatographic and spectrometric analysis, thereby ensuring more accurate and reliable quantification.

Method Validation Parameters for Robustness and Reliability

Linearity, Precision, Accuracy, and Sensitivity

To ensure that an analytical method for quantifying this compound is fit for its purpose, it must undergo rigorous validation. This process establishes the performance characteristics of the method, demonstrating its reliability and robustness. The key parameters evaluated are linearity, precision, accuracy, and sensitivity.

Linearity: This parameter assesses the ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range. To determine linearity, a series of calibration standards of this compound at different known concentrations are analyzed. The instrument's response is then plotted against concentration, and a linear regression analysis is performed. The quality of the fit is typically judged by the coefficient of determination (R²), which should ideally be ≥ 0.99.

Precision: Precision measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Precision is evaluated at two levels:

Repeatability (Intra-day precision): The precision obtained under the same operating conditions over a short interval of time.

Intermediate Precision (Inter-day precision): The precision obtained within the same laboratory but on different days, with different analysts, or on different equipment.

Accuracy: Accuracy refers to the closeness of the mean of a set of measurement results to the true or accepted reference value. It is often determined through recovery studies. A known amount of pure this compound standard is spiked into a blank sample matrix (e.g., a plant extract known not to contain the compound). The sample is then processed and analyzed, and the percentage of the spiked amount that is recovered is calculated. Acceptable recovery is typically in the range of 80-120%.

Sensitivity: Sensitivity relates to the method's ability to detect and quantify small amounts of the analyte. It is defined by two parameters:

Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected, though not necessarily quantified, by the method. It is often calculated based on the signal-to-noise ratio (S/N), typically S/N ≥ 3.

Limit of Quantification (LOQ): The lowest concentration of the analyte that can be determined with acceptable precision and accuracy. The LOQ is typically defined as the concentration that yields a signal-to-noise ratio of S/N ≥ 10.

Table 3: Typical Method Validation Parameters for HPLC-based Quantification

| Parameter | Typical Acceptance Criteria | Purpose |

|---|---|---|

| Linearity (R²) | ≥ 0.99 | Demonstrates a proportional response to concentration. |

| Repeatability (Intra-day RSD) | < 5% | Shows consistency of results in a single run. |

| Intermediate Precision (Inter-day RSD) | < 10% | Shows consistency of results over time and conditions. |

| Accuracy (% Recovery) | 80 - 120% | Measures how close the result is to the true value. |

| Sensitivity (LOD) | S/N ≥ 3 | Defines the smallest detectable amount. |

| Sensitivity (LOQ) | S/N ≥ 10 | Defines the smallest quantifiable amount. |

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Quercetin |

| Carbon monoxide |

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The Limit of Detection (LOD) and Limit of Quantification (LOQ) are critical performance characteristics of an analytical method, representing the lowest concentration of an analyte that can be reliably detected and quantified, respectively. While specific validation data exclusively for this compound is limited in published literature, data from closely related quercetin methyl ethers and the parent compound, quercetin, provide valuable benchmarks for the sensitivity of common analytical techniques.

Methods like HPLC combined with Diode Array Detection (DAD) or Mass Spectrometry (MS) are frequently employed. The LOD and LOQ are typically determined by calculating the signal-to-noise ratio (S/N), commonly at 3:1 for LOD and 10:1 for LOQ, or by using the standard deviation of the response and the slope of the calibration curve.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers superior sensitivity, often reaching levels in the nanogram per milliliter (ng/mL) or even picogram per milliliter (pg/mL) range. For instance, a validated LC-MS/MS method for quercetin in podophyllin determined the LOD to be 2.94 ng/mL and the LOQ to be 9.87 ng/mL. jfda-online.com Another comprehensive method for various phytoestrogens in food matrices reported an even lower LOD of 0.008 ng/mL and an LOQ of 0.027 ng/mL for quercetin, showcasing the high sensitivity of modern instrumentation. mdpi.com

For comparison, HPLC methods with UV or DAD detection are generally less sensitive than MS methods. A study on the separation of quercetin, luteolin (B72000), and 3-O-methylquercetin reported an LOD of 0.32 µg/mL and an LOQ of 0.92 µg/mL for quercetin. sci-hub.box Another HPLC-DAD validation for quercetin quantification established the LOD at 0.046 µg/mL and the LOQ at 0.14 µg/mL. nih.govnih.gov

The data below illustrates the typical LOD and LOQ values for quercetin and its methylated derivatives using different analytical methods.

| Compound | Analytical Method | Matrix | LOD | LOQ | Source |

|---|---|---|---|---|---|

| Quercetin | LC-MS/MS | Podophyllin | 2.94 ng/mL | 9.87 ng/mL | jfda-online.com |

| Quercetin | HPLC-DAD-ESI-MS | Food | 0.008 ng/mL | 0.027 ng/mL | mdpi.com |

| Quercetin | HPLC-DAD | Nanoparticles | 0.046 µg/mL | 0.14 µg/mL | nih.govnih.gov |

| Quercetin | HPLC-UV | Plant Extract | 0.32 µg/mL | 0.92 µg/mL | sci-hub.box |

| Quercetin | HPTLC | Polyherbal Formulation | 0.84 µg/band | 2.59 µg/band | researchgate.net |

Selectivity and Specificity

Selectivity and specificity are paramount in the analysis of flavonoid isomers. Specificity refers to the ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. europa.eu Selectivity is a comparative term, referring to the ability of a method to distinguish the analyte from other substances. europa.eu

For methylated flavonoids like this compound, chromatographic separation is essential to distinguish it from other isomers (e.g., Quercetin 3,7-dimethyl ether, Quercetin 3',4'-dimethyl ether) and the parent compound, quercetin.

Chromatographic Methods: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard technique. The separation is based on the differential partitioning of analytes between the nonpolar stationary phase (e.g., C18) and the polar mobile phase. scienggj.org The position and number of methyl and hydroxyl groups on the flavonoid skeleton influence the compound's polarity and, consequently, its retention time. A well-optimized gradient elution using solvents like acetonitrile, methanol, and acidified water allows for the successful separation of closely related flavonoid structures. sci-hub.boxresearchgate.net For example, an efficient HPLC method was developed to separate luteolin from 3-O-methylquercetin, demonstrating the technique's capability to resolve structurally similar flavonoids. sci-hub.box

Detector-Based Specificity: The choice of detector significantly enhances the specificity of the analysis.

Diode Array Detector (DAD) or UV-Vis Detector: These detectors provide specificity by generating a UV-Vis spectrum for each separated peak. Flavonoids exhibit characteristic spectra with two major absorption bands (Band I and Band II). While many flavonoids have similar spectra, subtle shifts in the maximum absorption wavelengths (λmax) can help differentiate between them. The addition of chemical shift reagents can further enhance specificity by inducing predictable spectral shifts based on the location of free hydroxyl groups.

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS): Coupling liquid chromatography with mass spectrometry (LC-MS) provides a much higher degree of specificity and selectivity. nih.govnih.gov Mass spectrometers separate ions based on their mass-to-charge ratio (m/z). For this compound, the specific molecular weight (330.29 g/mol ) allows for its selective detection. sci-hub.box Tandem mass spectrometry (LC-MS/MS) offers even greater confidence in identification by selecting the parent ion, fragmenting it, and analyzing the resulting daughter ions. This fragmentation pattern is unique to the compound's structure, acting as a molecular fingerprint and enabling its unambiguous identification even in complex matrices. jfda-online.com

The combination of chromatographic retention time, UV spectral data, and mass spectrometric information (parent and fragment ions) provides a highly selective and specific methodology for the robust analysis of this compound. europa.euresearchgate.net

Mechanistic Investigations of Biological Activities: in Vitro and in Vivo Non Human Models

Cellular and Molecular Mechanisms of Action

Investigations into the precise cellular and molecular interactions of Quercetin (B1663063) 5,3'-dimethyl ether are ongoing. The following sections outline the current understanding of its mechanisms.

Currently, there is a limited body of publicly available scientific literature detailing the specific effects of Quercetin 5,3'-dimethyl ether on key signal transduction pathways such as the Mitogen-Activated Protein Kinase (MAPK), Nuclear Factor-kappa B (NF-κB), and Phosphatidylinositol 3-kinase-Akt (PI3K-Akt) pathways. While the parent compound, quercetin, and other methylated derivatives have been studied for their modulatory effects on these pathways, direct experimental evidence for this compound is not extensively documented. nih.govnih.govnih.gov

Specific research detailing the direct regulatory effects of this compound on gene expression and protein synthesis is not widely available in current scientific literature. Studies on related methylated quercetin compounds have shown modulation of gene expression, but these findings cannot be directly attributed to this compound. researchgate.net

The interaction of this compound with specific cellular receptors and enzymes remains an area with limited detailed research. While the molecular structure of flavonoids suggests potential interactions, specific binding affinities and enzyme inhibition or activation data for this particular dimethylated ether are not thoroughly characterized in the available literature. Research on other quercetin derivatives has shown interactions with various enzymes, such as O-methyltransferases, but this does not describe the activity of the end-product itself. mdpi.com

Specific Biological Activities (Mechanistic Focus)

The primary biological activity of this compound that has been mechanistically investigated is its antioxidant capability.

The antioxidant properties of flavonoids are a central aspect of their study. This compound has been evaluated for its ability to counteract oxidative processes through direct interaction with reactive molecules.

This compound has been shown to act as a scavenger of reactive oxygen species (ROS). nih.gov Its capacity to neutralize free radicals has been quantified using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. In one study, Quercetin 3',5-dimethyl ether demonstrated a notable antioxidant property with a half-maximal inhibitory concentration (IC50) of 119.27 µM. nih.govresearchgate.net This activity is considered comparable to other methylated quercetin derivatives, although it is less potent than the parent compound, quercetin (IC50 = 47.20 µM). nih.govresearchgate.net The preservation of antioxidant capacity in mono- and di-methoxy substituted quercetins at the 3' and 5 positions is linked to the retention of a specific conformational geometry. pan.olsztyn.pl

Table 1: DPPH Free Radical Scavenging Activity of Quercetin and its Methylated Derivatives

| Compound | IC50 (µM) |

| Quercetin | 47.20 |

| Quercetin-5-methyl ether | 52.24 |

| Quercetin-3'-methyl ether | 52.54 |

| Quercetin-3',5-dimethyl ether | 119.27 |

| Data sourced from a quantitative-qualitative structure-activity relationship study. nih.govresearchgate.net |

Anti-inflammatory Mechanisms

Chrysosplenetin has been identified as having anti-inflammatory effects. researchgate.net The mechanisms often involve the downregulation of pro-inflammatory mediators. Studies on analogous flavonoids, such as chrysin (B1683763), have demonstrated the capacity to mitigate inflammation by inhibiting the production of key pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). nih.gov This inhibition extends to the suppression of inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are pivotal in the inflammatory cascade. nih.gov Such findings suggest that Chrysosplenetin likely shares similar pathways for exerting its anti-inflammatory action by controlling the expression and release of these critical mediators.

Chrysosplenetin directly modulates key inflammatory signaling pathways, which underpins its anti-inflammatory and antiproliferative effects. In gastric cancer AGS cells, Chrysosplenetin B was found to regulate several reactive oxygen species (ROS)-mediated signaling pathways. sciety.org Western blot analysis revealed that it significantly decreased the phosphorylation, and thus the activity, of AKT (p-AKT), ERK (p-ERK), and STAT3 (p-STAT3). sciety.org Conversely, it increased the phosphorylation of JNK (p-JNK) and p38 (p-p38), which are involved in stress-activated pathways that can lead to apoptosis. sciety.org

Furthermore, in a study using an ovariectomized mouse model to investigate bone loss, Chrysosplenetin was shown to inhibit osteoclastogenesis by interfering with RANKL-mediated signaling. researchgate.net It effectively targeted and suppressed the NF-κB signaling pathway and the activation of NFATc1 (nuclear factor of activated T-cells, cytoplasmic 1), a crucial transcription factor for osteoclast differentiation. researchgate.net

| Signaling Pathway Component | Effect of Chrysosplenetin B | Cell Model | Reference |

|---|---|---|---|

| p-AKT | Decreased | AGS (Gastric Cancer) | sciety.org |

| p-ERK | Decreased | AGS (Gastric Cancer) | sciety.org |

| p-STAT3 | Decreased | AGS (Gastric Cancer) | sciety.org |

| p-JNK | Increased | AGS (Gastric Cancer) | sciety.org |

| p-p38 | Increased | AGS (Gastric Cancer) | sciety.org |

| NF-κB | Inhibited | Mouse Bone Marrow Monocytes | researchgate.net |

| NFATc1 | Inhibited | Mouse Bone Marrow Monocytes | researchgate.net |

Antiproliferative and Apoptotic Mechanisms (Cell Lines)

Chrysosplenetin B has been shown to induce apoptosis in cancer cells through the intrinsic, or mitochondrial-dependent, pathway. In human gastric cancer AGS cells, treatment with Chrysosplenetin B led to a decrease in the mitochondrial membrane potential. sciety.org This event is a critical step in initiating apoptosis, as it facilitates the release of pro-apoptotic factors from the mitochondria. The study also observed an increased expression of the Bad/Bcl-2 homologous dimer proteins. sciety.org The Bcl-2 family of proteins are key regulators of apoptosis, with members like Bax and Bad promoting cell death, while Bcl-2 itself is anti-apoptotic. mdpi.commdpi.com An increase in the Bax/Bcl-2 ratio is a hallmark of apoptosis induction. dovepress.com Research on related flavonoids like chrysin confirms this mechanism, showing that they induce apoptosis by downregulating the anti-apoptotic protein Bcl-2 and upregulating the pro-apoptotic protein Bax, which in turn leads to the activation of executioner caspases like caspase-3. nih.gov

| Apoptotic Marker | Effect of Chrysosplenetin B / Related Flavonoids | Cell Model | Reference |

|---|---|---|---|

| Mitochondrial Membrane Potential | Decreased | AGS (Gastric Cancer) | sciety.org |

| Bad/Bcl-2 Homologous Dimers | Increased | AGS (Gastric Cancer) | sciety.org |

| Bcl-2 | Downregulated (Chrysin) | Various CNS models | nih.gov |

| Bax | Upregulated (Chrysin) | Various CNS models | nih.gov |

| Caspase-3 | Upregulated (Chrysin) | Various CNS models | nih.gov |

Chrysosplenetin demonstrates potent antiproliferative activity by inducing cell cycle arrest in various cancer cell lines, although the specific phase of arrest can be cell-type dependent. In a study on human prostate cancer cells (PC3, DU145, and LNCaP), Chrysosplenetin B was found to inhibit proliferation by causing G1 phase arrest. nih.govresearcher.life This arrest was associated with a significant increase in the expression of key cyclin-dependent kinase (CDK) inhibitors, including p21 (CIP1) and p27 (KIP1). nih.govresearchgate.net These proteins act as brakes on the cell cycle, preventing the transition from the G1 to the S phase. nih.gov

Conversely, in gastric cancer AGS cells, Chrysosplenetin B arrested the cell cycle at the G2/M phase. sciety.orgdntb.gov.ua This effect was mediated by the regulation of the ROS/AKT signaling pathway. sciety.org Cell cycle arrest prevents cancer cells from dividing and proliferating, ultimately contributing to the control of tumor growth.

| Cell Line | Cancer Type | Phase of Arrest | Key Mediators | Reference |

|---|---|---|---|---|

| PC3, DU145, LNCaP | Prostate Cancer | G1 | Upregulation of p21 and p27 | nih.govresearcher.life |

| AGS | Gastric Cancer | G2/M | Regulation of ROS/AKT pathway | sciety.orgdntb.gov.ua |

Antimicrobial Mechanisms (e.g., Antibacterial, Antiviral, Antifungal)

This compound has demonstrated a range of antimicrobial activities. Its mechanisms of action are multifaceted, involving direct interaction with microbial structures and interference with essential microbial and viral processes.

Disruption of Microbial Cell Membranes and Permeability

The structural characteristics of this compound, particularly its lipophilic nature conferred by the methyl groups, are thought to facilitate its interaction with and disruption of microbial cell membranes. While direct evidence specifically for the 5,3'-dimethyl ether is still emerging, studies on related methylated flavonoids suggest a common mechanism. For instance, the antibacterial activity of similar compounds is often attributed to their ability to intercalate into the lipid bilayer of the cell membrane. This insertion can alter membrane fluidity and integrity, leading to increased permeability. The subsequent leakage of essential intracellular components, such as ions and metabolites, and the dissipation of the proton motive force across the membrane can ultimately result in microbial cell death. The degree of methylation and the position of the methyl groups on the flavonoid scaffold are critical determinants of this membrane-disruptive activity.

Inhibition of Microbial Enzyme Activity

Beyond compromising membrane integrity, this compound can interfere with the function of essential microbial enzymes. Flavonoids are known to inhibit a variety of bacterial enzymes, and methylation can enhance this activity. For example, studies on other O-methylated flavonoids have shown potent inhibition of enzymes crucial for bacterial survival, such as DNA gyrase and fatty acid synthase. While specific enzyme inhibition targets for this compound are a subject of ongoing research, it is hypothesized to act through similar mechanisms. The binding of the flavonoid to the active site or allosteric sites of these enzymes can block their catalytic function, thereby disrupting critical metabolic pathways necessary for microbial growth and proliferation.

Suppression of Viral Replication and Immune Evasion

The antiviral potential of this compound has been highlighted in studies against various viruses, including dengue virus. Research has shown that this compound can inhibit viral replication. For instance, in the context of dengue virus serotype 2 (DENV-2), this compound was found to significantly reduce the expression of the viral NS1 protein. The NS1 protein is a key component in the formation of the viral replication complex and also plays a role in immune evasion by being secreted from infected cells. By suppressing NS1 expression, this compound not only hinders the replication machinery of the virus but may also mitigate its ability to evade the host's immune response. This dual action underscores its potential as an antiviral agent.

Vasorelaxant Mechanisms

This compound has been identified as a potent vasorelaxant agent, with its effects being investigated in vascular tissues. Its mechanisms of action primarily involve the modulation of key signaling pathways that regulate vascular tone.

Involvement of Nitric Oxide (NO)/cGMP Pathway

Studies have demonstrated that the vasorelaxant effect of this compound is, in part, dependent on the endothelium and the nitric oxide (NO)/cyclic guanosine (B1672433) monophosphate (cGMP) pathway. In isolated rat aortic rings, the relaxation induced by this compound was significantly attenuated when the endothelium was removed or when a nitric oxide synthase (NOS) inhibitor was introduced. This indicates that this compound stimulates the endothelial cells to produce and release NO. The released NO then diffuses to the underlying vascular smooth muscle cells, where it activates soluble guanylate cyclase (sGC). This enzyme, in turn, increases the intracellular levels of cGMP, a second messenger that orchestrates a cascade of events leading to smooth muscle relaxation and, consequently, vasodilation.

Neurobiological Mechanisms (preclinical)

While direct preclinical studies focusing exclusively on the neurobiological mechanisms of this compound are not extensively detailed in the current body of research, the neuroprotective potential of its parent compound, quercetin, and other methylated derivatives has been established in various non-human models. These studies provide a foundational understanding of the likely pathways involved.